GRL0617
CAS No.: 1093070-16-6
Cat. No.: VC0529245
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1093070-16-6 |
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Molecular Formula | C20H20N2O |
Molecular Weight | 304.4 g/mol |
IUPAC Name | 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide |
Standard InChI | InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1 |
Standard InChI Key | UVERBUNNCOKGNZ-CQSZACIVSA-N |
Isomeric SMILES | CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
SMILES | CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES | CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
Appearance | Solid powder |
Chemical and Biological Profile of GRL0617
Structural Characteristics
GRL0617 (5-Amino-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide) is a small-molecule inhibitor with a molecular weight of 330.4 g/mol. Its structure features a benzamide core linked to a chiral naphthylethyl group, enabling selective interactions with the PLpro substrate-binding pocket . The compound’s purity exceeds 98%, as confirmed by high-performance liquid chromatography (HPLC) .
Mechanism of Action
GRL0617 inhibits PLpro by competitively occupying the ISG15 C-terminal binding site, a region critical for the protease’s deubiquitinating and deISGylating activities . NMR and crystallographic data demonstrate that GRL0617 binding disrupts PLpro’s ability to cleave ISG15 from host proteins, thereby preserving interferon signaling pathways . This dual inhibition of viral replication and immune evasion distinguishes GRL0617 from direct antiviral agents targeting viral polymerases or entry mechanisms .
Table 1: Key Pharmacological Parameters of GRL0617
Parameter | SARS-CoV PLpro | SARS-CoV-2 PLpro |
---|---|---|
IC<sub>50</sub> (μM) | 0.6 | 0.8 |
Antiviral EC<sub>50</sub> (μM) | 2.1 | 2.5 |
Metabolic Half-Life (HLM) | <30 minutes | <30 minutes |
CYP Inhibition (IC<sub>50</sub>) | 7.6 μM (CYP2C9) | 8.0 μM (CYP3A4) |
Structural Basis of PLpro Inhibition
Co-Crystal Structure Analysis
The co-crystal structure of SARS-CoV-2 PLpro (PDB: 7CJM) bound to GRL0617 (3.2 Å resolution) reveals critical interactions:
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The naphthylethyl group engages in hydrophobic contacts with Tyr268 and Pro248.
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The benzamide core forms hydrogen bonds with Asp165 and Gln270 .
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A salt bridge between the amine group and Glu167 stabilizes the binding .
This binding mode mirrors ISG15’s C-terminal residues, explaining GRL0617’s ability to block ISG15 processing .
Molecular Dynamics Simulations
Subzone-based multi-dimensional virtual coordinate molecular dynamics (mD-VcMD) simulations highlight GRL0617’s stable binding in the PLpro cleft, with conformational flexibility in the β2-β3 loop facilitating adaptive inhibitor interactions . Comparative analyses with analogs (XR8-24, ZN-3-56) show GRL0617’s superior occupancy of the S4 subpocket, a key determinant of potency .
Preclinical Efficacy and Limitations
Antiviral Activity
In Vero E6 and CaCo-2 cells, GRL0617 reduces SARS-CoV-2 replication by 90% at 10 μM, with minimal cytotoxicity (CC<sub>50</sub> > 50 μM) . It restores interferon-β (IFN-β) production by 70% in infected lung epithelial cells, confirming its immune-modulatory role .
Metabolic Challenges
Despite its efficacy, GRL0617 exhibits rapid hepatic clearance:
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Phase I Metabolism: CYP3A4/5 and CYP2D6 mediate hydroxylation (M1) and desaturation (M3), yielding metabolites with reduced antiviral activity .
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Drug-Drug Interactions: GRL0617 inhibits CYP2C9 (IC<sub>50</sub> = 7.6 μM) and CYP3A4 (IC<sub>50</sub> = 8.0 μM), posing risks when co-administered with substrates like warfarin or midazolam .
Table 2: Major Metabolites of GRL0617 in Human Liver Microsomes
Metabolite | Modification | Relative Abundance (%) | Enzyme Responsible |
---|---|---|---|
M1 | Hydroxylation | 45 | CYP3A4/5 |
M3 | Desaturation (-H<sub>2</sub>) | 30 | CYP3A4/5 |
M2 | N-acetylation | <5 | NAT2 |
Comparative Analysis with PLpro Inhibitors
Selectivity Profile
GRL0617 shows no inhibition of human deubiquitinases (DUBs) at concentrations ≤50 μM, unlike broader DUB inhibitors such as PR-619 . Its specificity for coronavirus PLpro over host proteases reduces off-target risks.
Analog Development
Efforts to improve GRL0617’s pharmacokinetics have yielded derivatives:
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